molecular formula C11H16O3 B14387707 6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one CAS No. 88222-61-1

6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one

Katalognummer: B14387707
CAS-Nummer: 88222-61-1
Molekulargewicht: 196.24 g/mol
InChI-Schlüssel: OJUBJVJAGCBXDG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one is a chemical compound with a unique structure that includes a pyran ring and a dimethyl-oxobutyl side chain

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one can be achieved through several methods. One common approach involves the reaction of 3,3-dimethyl-2-oxobutanoic acid with appropriate reagents to form the desired pyran ring structure. The reaction conditions typically include the use of solvents like acetonitrile and catalysts such as pyridinium ylides .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.

    Substitution: Substitution reactions can occur at the pyran ring or the oxobutyl side chain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(3,3-Dimethyl-2-oxobutyl)-2H-pyran-3(6H)-one is unique due to its specific combination of a pyran ring and a dimethyl-oxobutyl side chain. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Eigenschaften

CAS-Nummer

88222-61-1

Molekularformel

C11H16O3

Molekulargewicht

196.24 g/mol

IUPAC-Name

2-(3,3-dimethyl-2-oxobutyl)-2H-pyran-5-one

InChI

InChI=1S/C11H16O3/c1-11(2,3)10(13)6-9-5-4-8(12)7-14-9/h4-5,9H,6-7H2,1-3H3

InChI-Schlüssel

OJUBJVJAGCBXDG-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)CC1C=CC(=O)CO1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.